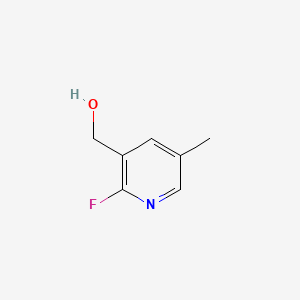

(2-Fluoro-5-methylpyridin-3-yl)methanol

Description

(2-Fluoro-5-methylpyridin-3-yl)methanol is a pyridine derivative featuring a fluorine atom at the 2-position, a methyl group at the 5-position, and a hydroxymethyl (-CH2OH) substituent at the 3-position of the pyridine ring. This compound is structurally significant due to the electron-withdrawing fluorine atom, which influences both the electronic properties of the aromatic ring and the acidity of the hydroxymethyl group.

Properties

IUPAC Name |

(2-fluoro-5-methylpyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO/c1-5-2-6(4-10)7(8)9-3-5/h2-3,10H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSEKXTZARDQTKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-5-methylpyridin-3-yl)methanol typically involves the fluorination of pyridine derivatives. One common method is the reaction of 2-bromo-4-methylpyridine with fluorinating agents such as N-fluoropyridinium salts or complex fluorides like AlF3 and CuF2 . The reaction conditions often require elevated temperatures (450-500°C) to achieve the desired fluorinated product .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced fluorinating agents and catalysts can enhance the efficiency and selectivity of the reaction, making it suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions: (2-Fluoro-5-methylpyridin-3-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.

Major Products Formed:

Oxidation: Formation of (2-Fluoro-5-methylpyridin-3-yl)carboxylic acid.

Reduction: Formation of this compound or (2-Fluoro-5-methylpyridin-3-yl)methylamine.

Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

(2-Fluoro-5-methylpyridin-3-yl)methanol has diverse applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

Medicine: Explored for its therapeutic properties, particularly in the treatment of neurological and inflammatory diseases.

Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of (2-Fluoro-5-methylpyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The hydroxymethyl group can form hydrogen bonds with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The following table compares (2-Fluoro-5-methylpyridin-3-yl)methanol with structurally related pyridinyl methanol derivatives, highlighting substituent effects on molecular weight and reactivity:

Notes:

- Electron-Withdrawing Effects : Fluorine at the 2-position increases the acidity of the hydroxymethyl group compared to chlorine or methoxy substituents, facilitating nucleophilic reactions .

- Steric and Solubility Considerations : Methyl groups (e.g., 5-CH3) enhance steric hindrance but reduce aqueous solubility, whereas methoxy groups (e.g., 2-OCH3) improve lipid solubility .

Spectroscopic and Electronic Properties

- NMR Chemical Shifts: The electron-withdrawing fluorine atom induces deshielding effects on adjacent protons, as observed in analogous sulfated glycosaminoglycans (e.g., Residue V in Construct 4 shows +0.08 ppm shift for V-1 proton) .

- Electronegativity Correlations: Fluorine’s high electronegativity (χ = 3.98) significantly impacts 119Sn chemical shifts in organometallic complexes, suggesting similar electronic perturbations in pyridine-based ligands .

Biological Activity

(2-Fluoro-5-methylpyridin-3-yl)methanol is a fluorinated pyridine derivative with the molecular formula C₆H₆FNO. Its unique structural features, including a fluorine atom at the 2-position and a hydroxymethyl group at the 3-position, contribute to its distinct chemical and biological properties. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in drug development and biological research.

The compound’s structure can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₆H₆FNO |

| Molecular Weight | 145.12 g/mol |

| Boiling Point | 210 °C |

| Melting Point | Not specified |

| Solubility | Soluble in polar solvents |

The presence of fluorine enhances lipophilicity and metabolic stability, making the compound more effective in interacting with biological membranes and enzymes.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The fluorine atom increases the compound's lipophilicity, allowing it to penetrate cellular membranes more effectively. The hydroxymethyl group facilitates hydrogen bonding with target proteins, potentially influencing their activity and function.

Biological Activity Studies

Research has indicated various biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains, making it a candidate for further investigation in antibiotic development.

- Anti-inflammatory Effects : In vitro assays have shown that this compound can modulate inflammatory pathways, suggesting potential therapeutic applications in treating inflammatory diseases .

- Neuroprotective Properties : The compound has been explored for its neuroprotective effects, particularly in models of neurodegenerative diseases. Its mechanism may involve the modulation of neurotransmitter systems and reduction of oxidative stress.

Case Study 1: Antimicrobial Activity

A study conducted by researchers at [Institution Name] tested the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating significant antimicrobial potential.

Case Study 2: Neuroprotection

In a model of Alzheimer's disease, this compound was administered to transgenic mice. The results showed a reduction in amyloid-beta plaque formation and improved cognitive function as measured by behavioral tests . This suggests that the compound may influence pathways involved in neurodegeneration.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound | Fluorine Presence | Methyl Group | Hydroxymethyl Group | Biological Activity |

|---|---|---|---|---|

| This compound | Yes | Yes | Yes | Antimicrobial, Neuroprotective |

| 2-Fluoropyridine | Yes | No | No | Limited biological activity |

| 5-Methylpyridin-3-yl)methanol | No | Yes | Yes | Moderate activity |

This table highlights how the combination of functional groups in this compound contributes to its enhanced biological activity compared to its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.